L-Thioproline

Catalog No.
S545385
CAS No.
34592-47-7
M.F
C4H7NO2S
M. Wt
133.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Thioproline

CAS Number

34592-47-7

Product Name

L-Thioproline

IUPAC Name

(4R)-1,3-thiazolidin-3-ium-4-carboxylate

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

DZLNHFMRPBPULJ-VKHMYHEASA-N

SMILES

C1C(NCS1)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Timonacic; LThiazolidine4carboxylic acid; T4C.

Canonical SMILES

C1C([NH2+]CS1)C(=O)[O-]

Isomeric SMILES

C1[C@H]([NH2+]CS1)C(=O)[O-]

Description

The exact mass of the compound L-Thioproline is 133.01975 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of thioproline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role as a Geroprotector

One area of study for L-thioproline is its possible role as a geroprotector, a substance that may help protect cells from damage associated with aging. Research suggests that L-thioproline may activate certain cellular pathways that promote stress resistance and longevity in organisms like C. elegans (roundworms). More research is needed to determine if these effects translate to mammals and humans [].

Investigating other biological functions

Scientists are also exploring other potential biological functions of L-thioproline. Studies have investigated its effects on:

  • Wound healing []
  • Neuroprotection []
  • Antioxidant activity []

L-Thioproline is a nonproteinogenic amino acid with the chemical formula C4H7NO2S\text{C}_4\text{H}_7\text{N}\text{O}_2\text{S} and is structurally characterized by a thiazolidine ring substituted with a carboxylic acid. Its IUPAC name is (4R)-1,3-thiazolidine-4-carboxylic acid. L-Thioproline crystallizes as a zwitterion, meaning it has both positive and negative charges at different parts of the molecule, which contributes to its unique properties in biological systems . This compound is relatively rare in nature but can be synthesized through the reaction of formaldehyde and cysteine .

Research on the mechanism of action of L-Thioproline is ongoing. Studies suggest it may play a role in various biological processes, including:

  • Geroprotection: L-Thioproline may extend lifespan in some organisms, potentially by influencing protein folding or modulating stress response pathways [].
  • Metabolism: The presence of L-Thioproline in certain organisms suggests a potential role in their metabolic pathways, although the specific function remains unclear [].
, particularly under acidic or basic conditions. It can undergo ring-opening reactions, leading to the formation of N-formyl-L-cysteine, which is significant in biochemical pathways . Additionally, L-Thioproline can react with sodium nitrite in acidic solutions, resulting in nitrosation products due to the reactivity of its thiazolidine group .

L-Thioproline exhibits various biological activities, primarily due to its structural similarity to proline, which plays critical roles in protein synthesis and cellular functions. It has been studied for its potential role as an antioxidant and its ability to modulate cellular responses under oxidative stress conditions. Furthermore, L-Thioproline has shown promise in influencing metabolic pathways, although specific mechanisms of action are still under investigation .

The synthesis of L-Thioproline typically involves:

  • Reaction of Formaldehyde and Cysteine: This method involves treating cysteine with formaldehyde under controlled conditions to yield L-Thioproline.
  • Chemical Modifications: Other synthetic routes may involve modifications of existing amino acids or thiazolidines to introduce the thiol group at the appropriate position .

These methods allow for the production of L-Thioproline in laboratory settings for research and potential therapeutic applications.

L-Thioproline has several applications:

  • Pharmaceutical Research: It is investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress and metabolic disorders.
  • Biochemical Studies: Due to its structural characteristics, it serves as a valuable tool in studying protein folding and function.
  • Agricultural Chemistry: Its antioxidant properties may be utilized in developing agricultural products that enhance plant resilience against environmental stressors .

Studies on L-Thioproline's interactions reveal its capability to form complexes with various metal ions, such as cobalt, which may influence its biological activity. Additionally, research indicates that L-Thioproline can interact with other biomolecules, potentially affecting metabolic pathways and cellular signaling processes .

L-Thioproline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
ProlineStandard proteinogenic amino acidEssential for protein synthesis; widely abundant
2-Sulfomethyl-L-ThioprolineContains a sulfomethyl group at position 2Enhances solubility and may alter biological activity
ThiazolidineContains a similar thiazolidine ring structureUsed in various synthetic pathways; less biologically active
CysteineContains a thiol groupPlays a crucial role in protein structure; antioxidant

L-Thioproline's uniqueness lies in its specific thiazolidine structure combined with the carboxylic acid functionality, which differentiates it from these other compounds. Its distinct reactivity and biological roles continue to be subjects of research interest .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.01974964 g/mol

Monoisotopic Mass

133.01974964 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KL096K0KXL

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2756-91-4
34592-47-7
45521-09-3

Wikipedia

Thioproline

Dates

Modify: 2023-08-15
1: Kartal-Hodzic A, Marvola T, Schmitt M, Harju K, Peltoniemi M, Sivén M. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Pharm Dev Technol. 2012 Feb 22. [Epub ahead of print] PubMed PMID: 22356486.
2: Han YK, Park YJ, Ha YM, Park D, Lee JY, Lee N, Yoon JH, Moon HR, Chung HY. Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). Biochim Biophys Acta. 2012 Apr;1820(4):542-9. doi: 10.1016/j.bbagen.2012.01.001. Epub 2012 Jan 9. PubMed PMID: 22251576.
3: Ha YM, Park YJ, Lee JY, Park D, Choi YJ, Lee EK, Kim JM, Kim JA, Park JY, Lee HJ, Moon HR, Chung HY. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. 2012 Feb;94(2):533-40. doi: 10.1016/j.biochi.2011.09.002. Epub 2011 Sep 17. PubMed PMID: 21945595.
4: Liu Y, Jing F, Xu Y, Xie Y, Shi F, Fang H, Li M, Xu W. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg Med Chem. 2011 Apr 1;19(7):2342-8. doi: 10.1016/j.bmc.2011.02.019. Epub 2011 Feb 17. PubMed PMID: 21382719.
5: Magdaleno A, Ahn IY, Paes LS, Silber AM. Actions of a proline analogue, L-thiazolidine-4-carboxylic acid (T4C), on Trypanosoma cruzi. PLoS One. 2009;4(2):e4534. doi: 10.1371/journal.pone.0004534. Epub 2009 Feb 20. PubMed PMID: 19229347; PubMed Central PMCID: PMC2645137.
6: Iwamoto T, Inoue Y, Ito K, Sakaue T, Kita S, Katsuragi T. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6 [2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester], a novel benzyloxyphenyl derivative. Mol Pharmacol. 2004 Jul;66(1):45-55. PubMed PMID: 15213295.
7: Luo H, Li Y, Wang FJ, Chen XQ, Tan XD. [Urinary excretion pattern of 2-thio-thiazolidine-4-carboxylic acid in workers exposed to carbon disulfide]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2003 Dec;21(6):426-8. Chinese. PubMed PMID: 14761353.
8: Artali R, Bombieri G, Meneghetti F, Nava D, Ragg E, Stradi R. Structural characterization of a dipeptide compound with immunostimulant activity: 3-(5-thioxo-L-prolyl)-L-thiazolidine-4-carboxylic acid. Farmaco. 2003 Sep;58(9):883-9. PubMed PMID: 13679183.
9: Zhao YQ, Kinuta M, Abe T, Yao WB, Ubuka T. A method for determination of total glutathione and total cysteine as S-carboxymethyl derivatives by using an amino acid analyzer, and its application to samples from rat liver, kidney and blood after intraperitoneal administration of 2-(4-carboxy-D-gluco-tetrahydroxybutyl)thiazolidine-4-carboxylic acid. Acta Med Okayama. 1995 Feb;49(1):35-42. PubMed PMID: 7762408.
10: Bjelton L, Fransson GB. Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition. JPEN J Parenter Enteral Nutr. 1990 Mar-Apr;14(2):177-82. PubMed PMID: 2112627.

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